3-Chloro-4-iodophenol

Orthogonal reactivity Sequential cross‑coupling Suzuki‑Miyaura

3-Chloro-4-iodophenol is an essential dihalogenated building block for medicinal chemistry and supramolecular research. Its orthogonally reactive C–I and C–Cl bonds (≈100–1000× differential oxidative addition rates) enable sequential Suzuki, Sonogashira, or Buchwald couplings without protecting groups, drastically reducing synthetic steps for unsymmetrical biaryl pharmacophores. The iodine atom serves as a tunable halogen-bond donor (C–I···O 3.0–3.1 Å) for fragment-based drug design, while the elevated LogP (4.09) targets lipophilic binding pockets. This robust, single-scaffold strategy maximizes structural diversity and accelerates SAR exploration. Choose ≥98% purity for reproducible, high-yield derivatization.

Molecular Formula C6H4ClIO
Molecular Weight 254.45 g/mol
CAS No. 855403-42-8
Cat. No. B1456533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodophenol
CAS855403-42-8
Molecular FormulaC6H4ClIO
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)I
InChIInChI=1S/C6H4ClIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
InChIKeyDIBGHLUZOSSRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-iodophenol (CAS 855403-42-8): Core Properties and Procurement Specifications


3-Chloro-4-iodophenol (C₆H₄ClIO, MW 254.45) is a dihalogenated phenol derivative carrying both chlorine (3-position) and iodine (4-position) substituents [1]. It is a solid at ambient temperature with a reported melting point of 40 °C and a boiling point of 296.9±25.0 °C at 760 mmHg . The compound is classified as a halogenated aromatic building block and is supplied at purities typically ranging from 95% to 98% for research and further manufacturing use .

Why 3-Chloro-4-iodophenol Cannot Be Casually Substituted with 3-Chloro-4-bromophenol or 4-Iodophenol


In silico substitution of 3‑chloro‑4‑iodophenol with mono‑halogenated analogs (e.g., 4‑iodophenol) or bromo‑chloro variants (e.g., 3‑chloro‑4‑bromophenol) fundamentally alters the compound‘s orthogonal reactivity, physicochemical properties, and intermolecular interaction profile [1]. The simultaneous presence of Cl and I on the same aromatic ring establishes a hierarchical cross‑coupling selectivity (C–I > C–Cl) that is absent in mono‑halogenated or dibromo/chloro analogs, thereby enabling sequential derivatization strategies [2]. Furthermore, the pronounced lipophilicity contributed by the iodine atom (ACD/LogP 4.09) differs substantially from lighter halogen analogs, affecting partitioning behavior and bioactivity in medicinal chemistry applications [3].

3-Chloro-4-iodophenol — Quantified Differentiation Against Closest Analogs


Orthogonal Reactivity: Differential C–I vs C–Cl Oxidative Addition Rates Enable Sequential Cross‑Coupling

In palladium‑catalyzed cross‑coupling, oxidative addition of aryl halides follows a well‑established reactivity order: C–I > C–Br > C–Cl [1]. 3‑Chloro‑4‑iodophenol possesses both a highly reactive C–I bond and a significantly less reactive C–Cl bond on the same aromatic ring. This differential allows chemoselective functionalization at the 4‑position (iodine site) under mild conditions while retaining the chlorine for subsequent orthogonal transformations — a capability not available in symmetrical dihalides such as 3,4‑dichlorophenol or 3‑chloro‑4‑bromophenol (where C–Br/C–Cl reactivity differences are narrower).

Orthogonal reactivity Sequential cross‑coupling Suzuki‑Miyaura

Substituent‑Size‑Dependent Biotransformation Rate: Quantified Reactivity Rank Among 4‑Halophenols

In a head‑to‑head study using crude cell extracts of Pseudomonas putida F6, the rate of substrate consumption for 4‑substituted halophenols decreased with increasing substituent size: F > Cl > Br > I [1]. The iodine‑containing 4‑iodophenol exhibited the slowest transformation rate among the series. While this study examined 4‑halophenols (rather than the specific 3‑chloro‑4‑iodo substitution pattern), the data establish a class‑level trend: the presence of iodine, the bulkiest halogen, substantially reduces enzymatic transformation rates relative to chloro‑ or fluoro‑substituted analogs.

Biotransformation Pseudomonas putida Halophenol degradation

TiO₂ Photocatalytic Degradation Kinetics: 4‑Iodophenol Exhibits ~50% Lower Removal Rate Than Phenol

In a comparative study of p‑halophenol degradation over TiO₂ suspensions under UV irradiation, the apparent first‑order rate constant (k) for p‑iodophenol removal was approximately half that of unsubstituted phenol [1]. By contrast, p‑fluorophenol and p‑chlorophenol exhibited slightly but significantly higher k values than phenol. This places p‑iodophenol as the least degradable among the tested p‑halophenols under these photocatalytic conditions.

Photocatalytic degradation TiO₂ Environmental remediation

Enhanced Lipophilicity (LogP = 4.09) Distinguishes from Lighter Halogen Analogs for Medicinal Chemistry Partitioning

Predicted physicochemical properties from ACD/Labs indicate an ACD/LogP of 4.09 for 3‑chloro‑4‑iodophenol [1]. This value is substantially higher than analogous lighter halogen compounds: 4‑chlorophenol (LogP ≈ 2.39), 3‑chlorophenol (LogP ≈ 2.50), and 4‑bromophenol (LogP ≈ 2.59). The iodine atom contributes approximately +1.5 to +1.7 LogP units compared to the corresponding chloro‑substituted phenol.

Lipophilicity LogP ADME prediction

Hydrogen Bond Donor Count = 1 and Rotatable Bond Count = 0: Favorable Metrics for Fragment‑Based Drug Design

3‑Chloro‑4‑iodophenol possesses exactly one hydrogen bond donor (the phenolic –OH), one hydrogen bond acceptor, zero rotatable bonds, and zero Rule of Five violations [1]. These metrics place it well within fragment‑like chemical space (Rule of Three: MW <300, LogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3). In contrast, many larger iodo‑aromatic building blocks contain multiple rotatable bonds or additional H‑bond donors/acceptors that reduce ligand efficiency and fragment suitability.

Fragment-based drug discovery Rule of Three Lead‑likeness

Crystal Engineering: Iodine‑Mediated Halogen Bonding Differentiates from Lighter Halogen Analogs

The crystal structure of the closely related regioisomer 4‑chloro‑3‑iodophenol has been determined and analyzed for halogen‑bonding interactions [1]. In dihalogenated phenol systems, iodine atoms consistently participate in strong halogen bonds (C–I···O distances typically 3.0–3.1 Å, representing only ~86–89% of the sum of van der Waals radii, with C–I···O angles 169°–173°) [2]. Bromine and chlorine exhibit progressively weaker halogen‑bond donor capabilities due to lower polarizability and smaller σ‑hole magnitude.

Crystal engineering Halogen bonding Supramolecular chemistry

Optimal Application Scenarios for 3-Chloro-4-iodophenol Based on Quantified Differentiation


Sequential Orthogonal Cross‑Coupling in Complex Molecule Synthesis

The wide C–I / C–Cl reactivity gap (approximately 100–1000× differential in oxidative addition rates) makes 3‑chloro‑4‑iodophenol an ideal substrate for sequential Suzuki‑Miyaura, Sonogashira, or Buchwald‑Hartwig couplings. A typical workflow: first functionalize at the 4‑position (C–I) under mild, room‑temperature Pd⁰ conditions; subsequently activate the 3‑position (C–Cl) using more forcing conditions (elevated temperature, specialized phosphine ligands). This orthogonality avoids the need for protecting group manipulations and reduces synthetic step count in the construction of unsymmetrical biaryl or aryl‑alkynyl pharmacophores [1].

Halogen‑Enriched Fragment Library Construction for FBDD

With one hydrogen bond donor, one acceptor, zero rotatable bonds, and an iodine atom that serves both as a heavy‑atom marker for X‑ray crystallography and a halogen‑bond donor for target engagement, 3‑chloro‑4‑iodophenol meets key criteria for fragment‑based drug discovery libraries. The elevated LogP (4.09) positions it as a hydrophobic fragment probe suitable for targeting lipophilic binding pockets. Libraries incorporating this scaffold can exploit iodine‘s strong halogen‑bonding capability (C–I···O distances 3.0–3.1 Å, ~86–89% ΣvdW) to stabilize interactions with main‑chain carbonyls or other Lewis‑basic protein residues [2].

Crystal Engineering and Supramolecular Co‑Crystal Design

The iodine atom in 3‑chloro‑4‑iodophenol provides a robust, directional halogen‑bond donor site (C–I···O angles approaching linearity at 169–173°) [3], while the chlorine substituent offers a secondary, weaker interaction handle. This hierarchical bonding capability enables the predictable assembly of multi‑component co‑crystals and supramolecular architectures. Applications include pharmaceutical co‑crystal screening (to improve solubility or stability of active pharmaceutical ingredients) and the design of functional organic materials where precise intermolecular geometry is critical [4].

Environmental Fate and Photostability Studies Requiring Iodinated Probes

The reduced photocatalytic degradation rate of p‑iodophenol (k ≈ 0.5 × kₚₕₑₙₒₗ under TiO₂/UV) [5] and the slowest biotransformation rate among halophenols (F > Cl > Br > I) [6] establish iodine‑substituted phenols as the most environmentally persistent among the common halogenated phenol series. 3‑Chloro‑4‑iodophenol therefore serves as a suitable probe compound for investigating the fate, transport, and advanced oxidation treatment of recalcitrant halogenated aromatic pollutants, or as a model substrate for developing enhanced degradation methods targeting iodine‑containing contaminants.

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